N-Cyclopentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide
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Overview
Description
N-Cyclopentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound with a unique structure that combines a cyclopentyl group, a furochromen ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furochromen ring: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions.
Introduction of the cyclopentyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the furochromen ring is alkylated with cyclopentyl chloride in the presence of a Lewis acid catalyst.
Formation of the propanamide moiety: This step involves the reaction of the intermediate product with a suitable amine, such as propanamide, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Cyclopentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Allyl-3-{2,3,5-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide: Similar structure but with an allyl group instead of a cyclopentyl group.
3-{3,5,9-Trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanoic acid: Similar structure but with a carboxylic acid group instead of a propanamide group.
Uniqueness
N-Cyclopentyl-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C22H25NO4/c1-12-11-26-20-14(3)21-18(10-17(12)20)13(2)16(22(25)27-21)8-9-19(24)23-15-6-4-5-7-15/h10-11,15H,4-9H2,1-3H3,(H,23,24) |
InChI Key |
XJKNYYBFFRVHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC4CCCC4)C)C |
Origin of Product |
United States |
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